3-bromo-N,N-diethyl-2-methyl-benzamide
Description
3-Bromo-N,N-diethyl-2-methyl-benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and diethylamine groups at the N-terminus. Its molecular formula is C₁₂H₁₅BrN₂O, with a molecular weight of 283.17 g/mol.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-bromo-N,N-diethyl-2-methylbenzamide |
InChI |
InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MPEWQHUPNUOKKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-bromo-N,N-diethyl-2-methyl-benzamide and related compounds:
Electronic and Steric Effects
- Bromine vs.
- Diethyl vs. Dimethyl Groups : The diethylamide group increases steric hindrance and lipophilicity compared to dimethyl analogs (e.g., 3-bromo-N,N-dimethylaniline), affecting solubility and reactivity in cross-coupling reactions .
- Hydroxyl vs. Bromo Functionality : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s hydroxyl group enables hydrogen bonding, making it suitable for directing metal-catalyzed reactions—a feature absent in the brominated target compound .
Physicochemical Properties
- Lipophilicity : The diethyl and bromo groups in the target compound likely increase its logP compared to DEET, reducing water solubility but enhancing membrane permeability.
- Thermal Stability : Bromine’s electronegativity may stabilize the aromatic ring against thermal degradation, a property observed in brominated sulfonamides .
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